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Introduction

Caprine enterovirus (CEV), a member of the Enterovirus G species, is an emerging pathogen
causing severe diarrhea, high morbidity, and mortality in goat herds, posing a significant threat
to the goat industry.[1][2] Understanding the pathogenesis of CEV and developing effective
countermeasures requires a reliable and reproducible animal model. This guide provides a
comprehensive validation of the neonatal murine model for CEV studies, comparing its
performance with alternative models used for other enteroviruses and presenting supporting
experimental data.

The Neonatal Murine Model for Caprine Enterovirus
(CEV-JL14)

Recent studies have successfully established the neonatal ICR mouse as a susceptible model
for the caprine enterovirus strain CEV-JL14.[1] This model provides a valuable tool to
investigate viral pathogenesis, tissue tropism, and the host immune response to CEV infection.

Susceptibility and Experimental Parameters
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Initial studies demonstrated that among different mouse strains tested (ICR, BALB/c, and
Kunming), neonatal ICR mice were susceptible to CEV-JL14 infection.[1] The minimal infective
dose was determined to be 1076 TCID50, and the virus was capable of establishing infection
through various routes, including intraperitoneal, intramuscular, subcutaneous, oral, and
intranasal administration.[1]

Viral Tropism and Pathogenesis

Following infection, CEV-JL14 was detected in a wide range of tissues, with the highest viral
loads found in the heart, liver, lung, kidney, and intestine.[1][3] Histopathological examination
revealed significant lesions, including interstitial edema, necrosis, and lymphocyte infiltration in
these tissues, mirroring the systemic nature of the disease observed in goats.

Comparative Analysis: Neonatal Murine Model vs.
Other Enterovirus Models

While the neonatal ICR mouse is the primary model for CEV, comparing its characteristics to
models used for other significant human enteroviruses, such as Enterovirus A71 (EV-A71) and
Enterovirus D68 (EV-D68), provides valuable context for its application.
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Note: Quantitative data for mortality rates and clinical scores for the CEV-JL14 model are not

available in the provided search results.

Alternative Models for Enterovirus Studies

While the neonatal murine model is widely used due to its cost-effectiveness and ease of

manipulation, other models have been explored for different enteroviruses, primarily human

pathogens.
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» Gerbils: Mongolian gerbils have been used to study EV-A71, exhibiting neurological signs
and lung pathology not always seen in mice.

e Non-Human Primates: Cynomolgus macaques are considered a gold-standard model for
poliovirus and have been used for EV-A71 research due to their physiological similarity to
humans. However, ethical and cost considerations limit their widespread use.

Currently, there are no established and validated alternative animal models specifically for
caprine enterovirus research, making the neonatal ICR mouse model the most critical tool
available.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Validating a Neonatal Murine
Model
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Caption: Workflow for validating a neonatal murine model for CEV.
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Caption: General enterovirus replication and host immune response.

Experimental Protocols
Virus Isolation and Titration (TCID50 Assay)

Cell Culture: Grow a suitable cell line (e.g., Vero or MDBK cells) to 80-90% confluency in 96-
well plates.[8]

Serial Dilution: Prepare ten-fold serial dilutions of the virus-containing sample in cell culture
medium.[8][9]

Infection: Inoculate the cell monolayers with each viral dilution in replicate wells. Include
uninfected cells as a negative control.[8][9]

Incubation: Incubate the plates at 37°C in a CO2 incubator and observe daily for cytopathic
effect (CPE) for 3-7 days.[8][9]

Endpoint Determination: Record the number of wells showing CPE for each dilution.

Calculation: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-
Muench method.[8]

RNA Extraction and Real-Time RT-PCR (qRT-PCR)

Tissue Homogenization: Homogenize collected tissue samples in a suitable lysis buffer.

RNA Extraction: Extract total RNA from the tissue homogenates using a commercial RNA
isolation kit according to the manufacturer's instructions.

gRT-PCR Reaction Setup: Prepare a one-step qRT-PCR master mix containing reverse
transcriptase, DNA polymerase, specific primers and probe for the enterovirus 5' UTR, and
the extracted RNA template.[10][11][12][13]

Thermal Cycling: Perform the gRT-PCR on a real-time PCR instrument with the following
general cycles:
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o Reverse Transcription: e.g., 50°C for 10-30 minutes.[11][12]
o Initial Denaturation: e.g., 95°C for 2-5 minutes.[12]
o Cycling (40-45 cycles):

» Denaturation: e.g., 95°C for 15 seconds.[13]

» Annealing/Extension: e.g., 60°C for 1 minute.[13]

o Data Analysis: Determine the cycle threshold (Ct) values and quantify the viral RNA copies
by comparing to a standard curve generated from a known quantity of viral RNA.

Immunohistochemistry (IHC)

» Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in
paraffin. Cut thin sections (4-6 um) and mount on slides.[14]

» Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate
through a graded series of ethanol to water.

o Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or
EDTA buffer (pH 8.0).[15][16]

» Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific
antibody binding with a blocking serum (e.g., normal goat serum).[15]

e Primary Antibody Incubation: Incubate the sections with a primary antibody specific for an
enterovirus antigen (e.g., VP1 or 2A protease) overnight at 4°C.[15][17]

e Secondary Antibody Incubation: Apply a biotinylated or enzyme-labeled secondary antibody
and incubate.[16]

» Detection: Use an avidin-biotin-peroxidase complex or a polymer-based detection system,
followed by a chromogen (e.g., DAB) to visualize the antigen.[14]

» Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and
mount with a coverslip.
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e Microscopic Examination: Examine the slides under a light microscope to assess the
presence and localization of the viral antigen.

Conclusion

The neonatal ICR murine model for caprine enterovirus (CEV-JL14) is a validated and
essential tool for studying the pathogenesis of this emerging veterinary pathogen. While it
shares some characteristics with murine models for human enteroviruses, its specific
application to CEV provides a unique platform for investigating viral tropism, host-virus
interactions, and for the preliminary evaluation of vaccines and antiviral therapies. The detailed
protocols provided in this guide offer a foundation for researchers to utilize this model
effectively in their efforts to combat caprine enterovirus infections.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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